molecular formula C22H31N3O5 B1528028 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate CAS No. 1251008-96-4

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

Cat. No.: B1528028
CAS No.: 1251008-96-4
M. Wt: 417.5 g/mol
InChI Key: AKNLGNRIBCQVNG-UHFFFAOYSA-N
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Description

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[56]dodecane-8,11-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of automated reactors and continuous flow systems can help achieve high yields and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents and functional groups. Examples include:

  • 8-Benzyl 11-methyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
  • 8-Benzyl 11-ethyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

Uniqueness

What sets 8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[56]dodecane-8,11-dicarboxylate apart is its specific combination of functional groups and the tert-butyl substituent, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

11-O-benzyl 8-O-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-21(2,3)30-20(28)25-13-12-24(15-22(16-25)11-7-10-18(26)23-22)19(27)29-14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNLGNRIBCQVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Reactant of Route 2
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Reactant of Route 3
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Reactant of Route 4
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Reactant of Route 5
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Reactant of Route 6
8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

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